1,1-Dipropyl-3-(2,4-xylyl)urea
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Overview
Description
1,1-Dipropyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C15H24N2O and a molecular weight of 248.371 g/mol It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to a 2,4-xylyl group and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dipropyl-3-(2,4-xylyl)urea typically involves the nucleophilic addition of amines to isocyanates. One practical method is the reaction of 2,4-dimethylphenyl isocyanate with dipropylamine in the presence of a suitable solvent under controlled temperature conditions . The reaction can be represented as follows:
2,4-Dimethylphenyl isocyanate+Dipropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Dipropyl-3-(2,4-xylyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,1-Dipropyl-3-(2,4-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dipropyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Diisopropyl-3-(2,4-xylyl)urea: Similar structure but with isopropyl groups instead of propyl groups.
1,1-Dipropyl-3-(3,4-xylyl)urea: Similar structure but with a different position of the methyl groups on the phenyl ring.
1,1-Dipropyl-3-(2,3-xylyl)urea: Another positional isomer with different methyl group positions.
Uniqueness
1,1-Dipropyl-3-(2,4-xylyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups and the 2,4-xylyl moiety can lead to distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
122020-26-2 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1,1-dipropylurea |
InChI |
InChI=1S/C15H24N2O/c1-5-9-17(10-6-2)15(18)16-14-8-7-12(3)11-13(14)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) |
InChI Key |
MRQMPEAFTOYAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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